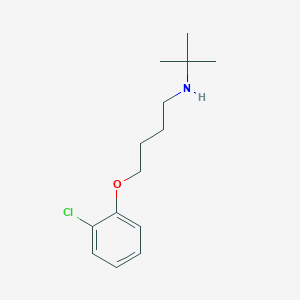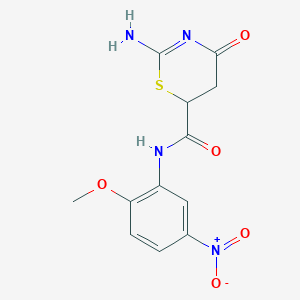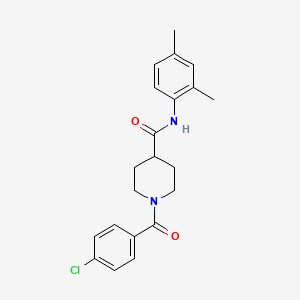
N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine, also known as tBuCHP, is a synthetic compound that belongs to the class of beta-adrenergic agonists. It has been extensively studied for its potential use as a bronchodilator and for its ability to enhance athletic performance.
Scientific Research Applications
TBuCHP has been studied for its potential use as a bronchodilator in the treatment of asthma and other respiratory disorders. It has also been investigated for its ability to enhance athletic performance by increasing muscle strength and endurance. Additionally, N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine has been studied for its potential use as a treatment for heart failure and other cardiovascular diseases.
Mechanism of Action
TBuCHP works by binding to beta-adrenergic receptors in the body, which are found in the heart, lungs, and other organs. This binding activates the receptors, leading to an increase in the levels of cyclic adenosine monophosphate (cAMP) within the cells. This, in turn, leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation. It also leads to an increase in cardiac output and vasodilation, which can improve cardiovascular function.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine are primarily related to its activation of beta-adrenergic receptors. These effects include increased heart rate, increased cardiac output, bronchodilation, and vasodilation. Additionally, N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine has been shown to increase the uptake and utilization of glucose by muscle cells, which can improve athletic performance.
Advantages and Limitations for Lab Experiments
One advantage of using N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine in lab experiments is its well-characterized mechanism of action and well-established effects on beta-adrenergic receptors. This makes it a useful tool for studying the role of these receptors in various physiological processes. However, one limitation of using N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine. One area of interest is its potential use as a treatment for heart failure and other cardiovascular diseases. Another area of interest is its potential use as a bronchodilator in the treatment of asthma and other respiratory disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine and its potential use as an athletic performance enhancer.
Synthesis Methods
The synthesis of N-(tert-butyl)-4-(2-chlorophenoxy)-1-butanamine involves the reaction of tert-butylamine with 2-chlorophenol in the presence of a base, followed by the addition of 1,4-dibromobutane. The resulting product is then purified through column chromatography to obtain the final compound.
properties
IUPAC Name |
N-tert-butyl-4-(2-chlorophenoxy)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO/c1-14(2,3)16-10-6-7-11-17-13-9-5-4-8-12(13)15/h4-5,8-9,16H,6-7,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXLLGOFDZIIKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCCOC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4978172.png)


![3-{[4-(3-methoxyphenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B4978190.png)
![4-[methyl(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4978198.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4978204.png)
![ethyl [5-(4-hydroxy-3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4978205.png)
![1-(3-chloro-4-methylphenyl)-4-[3-ethoxy-4-(2-propyn-1-yloxy)benzylidene]-3,5-pyrazolidinedione](/img/structure/B4978218.png)
![2-[(4-methoxy-3-nitrobenzyl)thio]-1H-benzimidazole](/img/structure/B4978236.png)
![7-(2,5-dimethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4978244.png)


![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4978259.png)
![2,3,3-trichloro-1-methyl-2-propen-1-yl 6-[(benzylamino)carbonyl]-3-cyclohexene-1-carboxylate](/img/structure/B4978263.png)